



# Quantifying RNA Accessibility In Vivo with NAI-N3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NAI-N3	
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These application notes provide a detailed overview and protocol for quantifying in vivo RNA accessibility using 2-azido-N,N-dimethyl-2-oxo-2-(imidazol-1-yl)ethan-1-aminium, commonly known as **NAI-N3**. This methodology, primarily utilized in the in vivo click selective 2'-hydroxyl acylation and profiling experiment (icSHAPE), allows for the transcriptome-wide measurement of RNA secondary structure at single-nucleotide resolution within living cells.[1] Understanding RNA structure is crucial for elucidating gene regulatory mechanisms and has significant implications for drug development, particularly in the design of RNA-targeting therapeutics.[2] [3][4][5]

#### Introduction to NAI-N3 and icSHAPE

**NAI-N3** is a cell-permeable chemical probe that acylates the 2'-hydroxyl group of flexible or single-stranded RNA nucleotides.[6] Unlike other SHAPE (selective 2'-hydroxyl acylation and profiling experiment) reagents, **NAI-N3** is a dual-function probe containing an azide (-N3) group.[7][8] This functional group enables the selective enrichment of modified RNA molecules through a bio-orthogonal "click" reaction with biotinylated probes, significantly improving the signal-to-noise ratio of the structural data.[1][6] The icSHAPE method leverages this property to provide a global landscape of RNA structure that is not biased by nucleotide content.[1]

The workflow involves treating living cells with **NAI-N3**, followed by RNA extraction, biotinylation of the **NAI-N3** adducts, and subsequent analysis by reverse transcription and deep



sequencing. The sites of acylation cause reverse transcriptase to stall and fall off, leading to truncated cDNA products that can be mapped to reveal accessible regions of the RNA.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for performing icSHAPE experiments with **NAI-N3**.

Table 1: Reagent Concentrations

Reagent	Stock Concentration	Working Concentration	Solvent
NAI-N3	1 M	100 mM	DMSO
DIBO-Biotin	185 mM	~3.7 mM in reaction	DMSO
Superscript III RT	200 U/μL	1 μL per reaction	-
dNTPs	10 mM	0.5 mM	Water

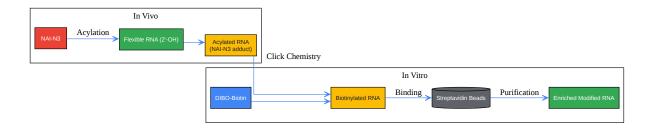
Table 2: Incubation Times and Temperatures

Experimental Step	Time	Temperature
In vivo NAI-N3 treatment of cells	1 - 15 minutes	37°C
NAI-N3 Biotinylation ("click" reaction)	2 hours	37°C
Reverse Transcription	15 minutes	52°C
RNA Hydrolysis	5 minutes	95°C

# Mechanism of Action and Experimental Workflow NAI-N3 Mechanism of Action



**NAI-N3** acylates the 2'-hydroxyl group of the ribose sugar in flexible regions of RNA. This modification introduces a bulky adduct that can be detected by reverse transcription. The presence of the azide group allows for the subsequent attachment of a biotin molecule via copper-free click chemistry, enabling the enrichment of modified RNA fragments.



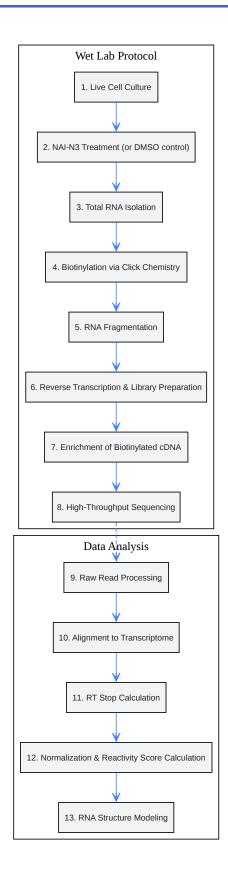
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Caption: **NAI-N3** acylates flexible RNA in vivo, followed by in vitro biotinylation and enrichment.

#### icSHAPE Experimental Workflow

The icSHAPE protocol can be broken down into several key stages, from cell treatment to data analysis.[1] This workflow allows for a comprehensive analysis of the RNA structurome.





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Caption: Overview of the icSHAPE experimental and computational workflow.



### **Detailed Experimental Protocols**

The following protocols are synthesized from published icSHAPE methodologies.[1][6][9]

#### In Vivo RNA Modification

- Culture cells to the desired confluency in a suitable tissue culture plate.
- Prepare a 1 M stock solution of NAI-N3 in anhydrous DMSO.
- Dilute the NAI-N3 stock solution in pre-warmed cell culture medium to a final concentration of 100 mM. For the negative control, prepare medium with an equivalent volume of DMSO.
- Remove the existing medium from the cells and add the NAI-N3 or DMSO-containing medium.
- Incubate the cells for 15 minutes at 37°C.
- After incubation, immediately place the plate on ice and wash the cells twice with ice-cold PBS.
- · Proceed immediately to total RNA isolation.

#### **Total RNA Isolation**

- Isolate total RNA from the NAI-N3 and DMSO-treated cells using a standard method such as TRIzol extraction, followed by purification with a column-based kit.
- Quantify the RNA concentration and assess its integrity using a Bioanalyzer or similar instrument.

#### **NAI-N3** Biotinylation and RNA Fragmentation

- In a total volume of 97 μL of 1x PBS, add your RNA sample.
- Add 1 μL of an RNase inhibitor (e.g., SUPERaseIn).
- Add 2 μL of 185 mM DIBO-Biotin in DMSO.



- Mix gently and incubate at 37°C for 2 hours in a thermomixer.
- Stop the reaction by adding 350  $\mu$ L of Buffer RLT (Qiagen) and then 900  $\mu$ L of 100% ethanol.
- · Purify the RNA using an RNA cleanup kit.
- Fragment the RNA to a size of 50-100 nucleotides using an appropriate RNA fragmentation buffer or enzyme.

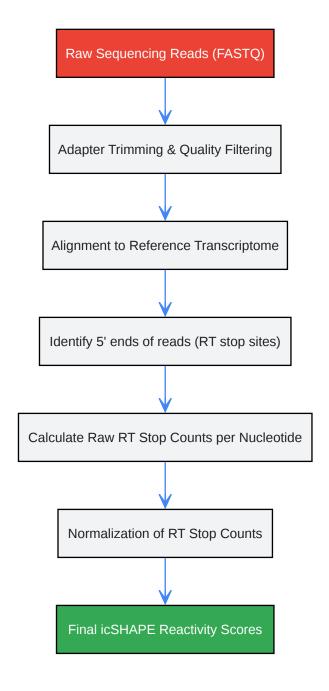
#### **Library Preparation and Sequencing**

- Reverse Transcription:
  - Anneal random primers to the fragmented RNA.
  - Perform reverse transcription using Superscript III reverse transcriptase. The NAI-N3
    adducts will cause the polymerase to terminate, creating cDNAs of varying lengths.
- Enrichment of Modified Fragments:
  - Use streptavidin-coated magnetic beads to capture the biotinylated cDNA fragments corresponding to the NAI-N3 modified RNA.[6]
  - Wash the beads extensively to remove non-biotinylated fragments.
- Sequencing Library Construction:
  - Ligate sequencing adapters to the enriched cDNA fragments.
  - Perform PCR amplification to generate a sufficient quantity of library for sequencing.
- Sequencing:
  - Sequence the prepared libraries on a high-throughput sequencing platform.

## **Data Processing and Analysis Pipeline**

The computational analysis of icSHAPE-seq data is critical for obtaining accurate RNA accessibility profiles.





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- To cite this document: BenchChem. [Quantifying RNA Accessibility In Vivo with NAI-N3: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144855#quantifying-rna-accessibility-in-vivo-with-nai-n3]

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